molecular formula C8H5ClN2S B1425798 2-Chloro-6-(thiophen-2-yl)pyrazine CAS No. 1484099-08-2

2-Chloro-6-(thiophen-2-yl)pyrazine

Cat. No. B1425798
M. Wt: 196.66 g/mol
InChI Key: ZRJPQLRFJSALKJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(thiophen-2-yl)pyrazine is an organic compound which belongs to the class of heterocyclic compounds. It is a yellow-orange crystalline solid with a molecular formula of C7H5ClN2S and a molar mass of 186.63 g/mol. It is a highly reactive compound and is used in the synthesis of various pharmaceuticals and agrochemicals. 2-Chloro-6-(thiophen-2-yl)pyrazine is also used in the synthesis of dyes, polymers, and other organic compounds.

Scientific Research Applications

1. Synthesis of Antiviral Compounds

2-Chloro-6-(thiophen-2-yl)pyrazine derivatives have been utilized in the synthesis of various compounds with potential antiviral applications. For instance, specific derivatives were formed by reacting with hydrazine derivatives and other reagents, leading to compounds evaluated for antiviral properties (Sayed & Ali, 2007).

2. Development of Zinc Azaphthalocyanines

Thiophen-2-yl substituents in 2-Chloro-6-(thiophen-2-yl)pyrazine have been used to extend the macrocyclic conjugation in zinc(II)azaphthalocyanines (ZnAzaPc), which are favorable for various applications due to their lowered energy and red-shifted UV-Vis Q-bands (Mørkved et al., 2013).

3. Crystal Structure Studies

Research into the crystal structures of derivatives of 2-Chloro-6-(thiophen-2-yl)pyrazine, like 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, provides insights into the dihedral angles and molecular geometry, crucial for understanding their chemical behavior (Popek & Crundwell, 2019).

4. Membrane Targeting Drug Carriers

2-Chloro-6-(thiophen-2-yl)pyrazine derivatives have shown potential as membrane targeting drug carriers. For example, benzothiophen-pyrazine scaffolds have been characterized for their fluorescent properties and potential in cancer treatment (Mazuryk et al., 2013).

5. Conjugated Polymers for Electronic Devices

Derivatives have been used in the synthesis and characterization of new conjugated polymers, indicating their potential in the development of electronic devices due to properties like low bandgap and p- and n-type doping (Pardo et al., 2014).

6. Optoelectronic Applications

2-Chloro-6-(thiophen-2-yl)pyrazine-based molecules have been synthesized for their optoelectronic properties, demonstrating their suitability for various applications in this field due to their thermal stability and photophysical characteristics (Meti & Gong, 2017).

properties

IUPAC Name

2-chloro-6-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPQLRFJSALKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(thiophen-2-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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